molecular formula C13H13NO3S B12448581 PIM1/2 Kinase Inhibitor VI

PIM1/2 Kinase Inhibitor VI

Cat. No.: B12448581
M. Wt: 263.31 g/mol
InChI Key: GBWOSXZUTXXXQF-UHFFFAOYSA-N
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Description

Table 1: Core Structural Features of this compound

Feature Description
Core heterocycle 1,3-thiazolidine-2,4-dione
Substituent position C5 of the thiazolidinedione ring
Benzylidene group (4-propoxyphenyl)methylene with (E)-configuration
Functional groups Two ketone groups (C2 and C4), one secondary amine (N1), one sulfide (S3)

The structural classification emphasizes the compound’s role as a ATP-competitive kinase inhibitor , where the planar benzylidene-thiazolidinedione system mimics the purine ring of ATP, enabling selective binding to the kinase’s active site.

Properties

IUPAC Name

5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)8-11-12(15)14-13(16)18-11/h3-6,8H,2,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWOSXZUTXXXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Components

  • 4-Propoxybenzaldehyde : Synthesized via Williamson ether synthesis (4-hydroxybenzaldehyde + propyl bromide/base).
  • Thiazolidine-2,4-dione : Commercially available or prepared via cyclization of thiourea derivatives.

Catalysts and Solvents

Catalyst/Solvent Role Examples from Literature
Piperidine/AcOH Base catalyst for condensation
Ionic liquids (e.g., [bnmim]OH) Green solvent/catalyst dual role
TiCl₄ or Sc(OTf)₃ Lewis acid for cyclization
Ethanol/DMSO Reaction medium

Reaction Mechanism and Optimization

Knoevenagel Condensation Pathway

  • Deprotonation : The active methylene group of thiazolidine-2,4-dione (pKa ~9–10) is deprotonated by a base (e.g., piperidine).
  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-propoxybenzaldehyde.
  • Elimination : Water is eliminated, forming the α,β-unsaturated product.

Stereochemical Control

The Z-isomer predominates due to steric hindrance from the propoxy group, favoring the less crowded transition state.

Yield Optimization Strategies

Parameter Optimal Condition Impact on Yield
Temperature 80–100°C Maximizes reaction rate
Catalyst Loading 10–20 mol% Balances cost and efficiency
Solvent Polarity Polar aprotic (e.g., DMSO) Enhances enolate stability
Reaction Time 4–6 hours Completes elimination step

Example Protocol (Source):

  • Combine 4-propoxybenzaldehyde (1.0 eq) and thiazolidine-2,4-dione (1.1 eq) in ethanol.
  • Add piperidine (15 mol%) and reflux at 85°C for 5 hours.
  • Cool, filter, and recrystallize from ethanol to obtain the Z-isomer (78% yield).

Advanced Synthetic Approaches

Green Chemistry Methods

  • Deep Eutectic Solvents (DES) : Choline chloride:N-methylurea (2:1) enables solvent-free condensation at 80°C, achieving 85–90% yield with recyclable catalyst.
  • Mechanochemical Grinding : Solid-state reactions using [bnmim]OH reduce waste and energy input.

Sequential Knoevenagel-Cyclization

In cases requiring fused-ring systems, Sc(OTf)₃ promotes cyclization post-condensation (e.g., indene derivatives).

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water mixtures remove unreacted starting materials.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves E/Z isomers.

Analytical Data

Technique Key Findings Source
¹H NMR (DMSO-d₆) δ 7.71 (s, 1H, CH=), 4.01 (t, 2H, OCH₂)
HPLC Purity >98% (C18, acetonitrile/water)
MS (ESI) m/z 263.06 [M-H]⁻

Industrial-Scale Considerations

Process Challenges

  • Isomer Separation : HPLC or chiral columns required for pharmaceutical-grade Z-isomer.
  • Catalyst Recovery : Ionic liquids reused ≤4 cycles without significant activity loss.

Cost Analysis

Component Cost Contribution Mitigation Strategy
4-Propoxybenzaldehyde 45% In-house synthesis from phenol
Thiazolidine-2,4-dione 30% Bulk procurement contracts
Solvent Waste 15% DES or solvent recycling

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Environmental Impact
Traditional (Piperidine) 78–82 95–98 Moderate (solvent use)
DES-Assisted 85–90 97–99 Low (recyclable)
Mechanochemical 80–84 96–98 Very Low

Chemical Reactions Analysis

Types of Reactions: PIM1/2 Kinase Inhibitor VI primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

PIM1/2 Kinase Inhibitor VI has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the role of PIM kinases in tumor progression and resistance to therapy. The compound has shown antitumor activity in various cancer cell lines and animal models, making it a promising candidate for developing new cancer therapies .

In addition to its use in cancer research, this compound is also employed in studies related to cellular metabolism, proliferation, and survival. Its ability to inhibit PIM kinases makes it a valuable tool for investigating the molecular mechanisms underlying these processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Biochemical Comparisons

The table below summarizes key biochemical and cellular data for PIM1/2 Kinase Inhibitor VI and analogous compounds:

Compound Target Kinases (IC₅₀) Selectivity Notes Cellular Efficacy (IC₅₀) Key References
PIM1/2 Inhibitor VI PIM1: 150 nM; PIM2: 20 nM Inhibits DYRK1α (68% at 5 µM) PC3 cells: 48 µM
SMI-4a (Inhibitor V) PIM1/2: ~100 nM (estimated) Less DYRK1α inhibition (20% at 5 µM) PC3 cells: 17 µM
Quercetagetin Pan-PIM (weak) Broad kinase off-target effects Toxic in OCI-Ly19 cells
AZD1208 Pan-PIM (PIM1/2/3) Kinase-independent effects observed Additive effect with PIM2 KD
INCB053914 PIM1: 0.24 nM; PIM2: 30 nM Pan-PIM inhibitor with ATP competition Effective in hematologic models
SGI-1776 PIM1: 0.05 µM; PIM2: 0.10 µM Inhibits FLT3 and CDKs Limited clinical advancement

Mechanistic and Functional Differences

  • Selectivity :

    • PIM1/2 Inhibitor VI has superior selectivity for PIM2 over PIM1 compared to SMI-4a , which shows stronger anti-proliferative effects in PC3 cells (IC₅₀ = 17 µM vs. 48 µM) .
    • INCB053914 and AZD1208 are pan-PIM inhibitors with broader activity against PIM1/2/3 but lack the DYRK1α inhibition seen in Inhibitor VI .
  • Off-Target Effects: Quercetagetin induced cytotoxicity in PIM-negative OCI-Ly19 cells, suggesting non-PIM-mediated mechanisms . SGI-1776 inhibits FLT3 and cyclin-dependent kinases (CDKs), reducing its specificity for PIM kinases .
  • Kinase-Independent Roles: Studies on AZD1208 revealed that PIM2 knockdown enhances its anti-proliferative effects, implying that PIM kinases may have kinase-independent oncogenic roles in NHL .

Preclinical and Clinical Relevance

  • PIM1/2 Inhibitor VI has shown moderate efficacy in prostate cancer models but requires high concentrations (40–50 µM) to reduce cell proliferation in lymphoma, raising concerns about off-target effects .
  • INCB053914 and AZD1208 exhibit stronger preclinical activity in hematologic malignancies due to their pan-PIM inhibition and kinase-independent pathway modulation .

Key Findings and Limitations

  • Strengths :
    • Inhibitor VI’s high PIM2 selectivity makes it a valuable tool for studying PIM2-specific signaling.
    • Unlike pan-PIM inhibitors, it avoids confounding effects from PIM3 inhibition.
  • Limitations: Anti-proliferative effects in NHL models occur at supraphysiological doses (40 µM), suggesting off-target activity . Limited in vivo data compared to AZD1208 or INCB053914.

Biological Activity

PIM1/2 Kinase Inhibitor VI, also known as (Z)-5-(4-Propoxybenzylidene)thiazolidine-2,4-dione and CAS 587852-28-6, is a small molecule inhibitor that targets the PIM family of serine/threonine kinases, specifically PIM1 and PIM2. These kinases play crucial roles in cell proliferation, survival, and drug resistance, making them significant targets in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

PIM kinases are involved in multiple signaling pathways that regulate cell cycle progression and apoptosis. They are known to phosphorylate key substrates such as BAD (Bcl-2-associated death promoter), which promotes cell survival by inhibiting apoptosis. The inhibition of PIM1/2 by compounds like this compound disrupts these pathways, leading to increased apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of Cell Survival : By blocking the phosphorylation of BAD, PIM1/2 inhibitors promote apoptotic signaling.
  • Cell Cycle Regulation : PIM kinases modulate the activity of cell cycle regulators such as p27^Kip1, impacting G1/S transition and overall cell proliferation.

Efficacy in Cancer Models

Research has demonstrated the antitumor activity of this compound across various cancer types. For instance, studies have shown that this inhibitor effectively reduces cell viability and induces apoptosis in breast cancer cell lines such as MDA-MB-231 and MCF-7.

Case Studies:

  • Breast Cancer Cell Lines :
    • Cell Lines Tested : MDA-MB-231, MCF-7, SK-BR-3
    • Findings : Significant reduction in cell viability was observed with IC50 values indicating potency at low micromolar concentrations (approximately 1-5 μM).
    • Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic rates, particularly in SK-BR-3 cells (up to 65% apoptosis at 20 μM after 48 hours) .
  • Leukemia Models :
    • Cell Lines Tested : Human Jurkat cells
    • Results : Treatment with SMI-16a (this compound) led to enhanced cytotoxicity when combined with Flt3 inhibitors, suggesting a synergistic effect that could improve therapeutic outcomes for leukemia patients .

Research Findings

A comprehensive evaluation of the biological activity of this compound reveals several critical insights:

Study Focus Findings
Antitumor ActivityInhibition of cell growth in various cancer cell lines; significant apoptosis induction observed .
SelectivitySelective inhibition of PIM kinases over other kinases; minimal off-target effects noted .
Clinical RelevancePotential as a therapeutic agent in targeted cancer therapies; ongoing clinical trials to assess efficacy .

Q & A

Basic Research Questions

Q. What are the key biochemical properties of PIM1/2 Kinase Inhibitor VI (SMI-16a), and how do they inform experimental design?

  • Answer : SMI-16a is a selective ATP-competitive inhibitor with IC50 values of 0.15 μM (PIM1) and 0.02 μM (PIM2) in biochemical assays, and 48 μM in PC3 cell viability assays . For dose-response experiments, use a concentration range spanning 0.01–100 μM to capture its potency gradient. Validate specificity via kinase profiling (e.g., against MEK1/2 or PIM3, where IC50 >20,000 nM ). Note its molecular weight (263.31 g/mol) and solubility in DMSO for stock preparation .

Q. How should researchers ensure inhibitor stability and activity during long-term studies?

  • Answer : Store lyophilized SMI-16a at -20°C in anhydrous conditions to prevent hydrolysis. Post-reconstitution in solvents (e.g., DMSO), aliquot and freeze at -20°C ; avoid freeze-thaw cycles beyond 1 month . Confirm activity retention via periodic IC50 re-assays using recombinant PIM1/2 kinases.

Q. What in vitro models are validated for studying this compound’s efficacy?

  • Answer : TNBC (triple-negative breast cancer) cell lines (e.g., MDA-MB-231) are preferred due to PIM1 overexpression linked to apoptosis resistance . Use proliferation assays (MTT/CellTiter-Glo) with 48-hour exposure to align with its PC3 cell IC50 (48 μM ). Include non-malignant cell lines (e.g., MCF-10A) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values across cell types?

  • Answer : Discrepancies (e.g., 0.02 μM for PIM2 vs. 48 μM in PC3 cells) arise from cell permeability differences and off-target effects. Perform:

  • Kinase activity assays (recombinant PIM2 vs. cellular lysates) to isolate direct inhibition .
  • BH3 profiling to evaluate mitochondrial apoptosis modulation, which may explain reduced efficacy in intact cells .
  • Metabolic stability tests (e.g., liver microsomes) to rule out rapid degradation in certain models .

Q. What experimental strategies validate PIM1/2 inhibition as the primary mechanism of observed phenotypes?

  • Answer :

  • Genetic knockdown : Compare SMI-16a effects with siRNA-mediated PIM1/2 silencing in the same model .
  • Rescue experiments : Overexpress constitutively active PIM1/2 mutants to reverse inhibitor-induced phenotypes.
  • Downstream target analysis : Quantify c-MYC, MCL1, and BCL2 expression via immunoblotting to confirm pathway suppression .

Q. How to design in vivo studies for this compound while addressing pharmacokinetic limitations?

  • Answer :

  • Dosing regimen : Optimize based on its short half-life (typical of small-molecule kinase inhibitors). Use twice-daily oral administration in xenograft models, referencing protocols for analogs like CX-6258 .
  • Biomarker monitoring : Measure tumor PIM1/2 activity via immunohistochemistry (IHC) pre/post-treatment.
  • Combination therapy : Co-administer with standard chemotherapy (e.g., paclitaxel) to exploit SMI-16a’s sensitization effects, as demonstrated in TNBC PDX models .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data with PIM1/2 inhibitors?

  • Answer :

  • Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC50 and Hill slopes.
  • Apply ANOVA with post-hoc tests for multi-group comparisons (e.g., inhibitor vs. siRNA-treated groups).
  • Use dynamic BH3 profiling data to correlate inhibitor concentration with mitochondrial priming .

Q. How to address variability in apoptosis assays when using PIM1/2 inhibitors?

  • Answer : Variability often stems from cell-context-dependent PIM1/2 roles . Mitigate via:

  • Time-course experiments (24–72 hours) to capture apoptosis kinetics.
  • Multiparametric assays (e.g., Annexin V/PI staining combined with caspase-3 activation).
  • Cross-validation with genetic knockdown to confirm apoptosis specificity .

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